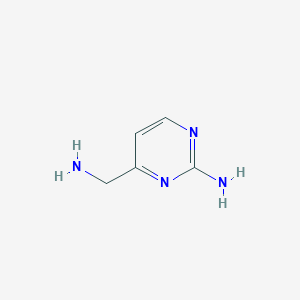

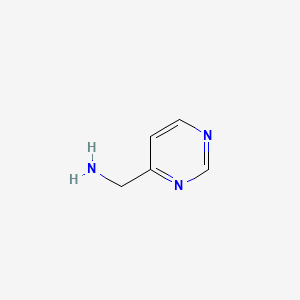

4-(Aminomethyl)pyrimidin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-3-4-1-2-8-5(7)9-4/h1-2H,3,6H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXERKHYPNYNVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304205 | |

| Record name | 2-Amino-4-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929973-95-5 | |

| Record name | 2-Amino-4-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929973-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-imino-1,2-dihydropyrimidin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Aminomethyl)pyrimidin-2-amine

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-(aminomethyl)pyrimidin-2-amine (CAS No: 929973-95-5). This bifunctional heterocyclic compound, incorporating a key 2-aminopyrimidine scaffold and a reactive aminomethyl group, is a valuable building block for medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its characterization, handling, and utility in the synthesis of complex molecular architectures with therapeutic potential. While experimental data for this specific molecule is limited, this guide synthesizes available information and provides expert analysis based on structurally related compounds.

Introduction

The pyrimidine nucleus is a cornerstone in the architecture of biologically significant molecules, from the nucleobases of our DNA and RNA to a multitude of approved therapeutic agents.[1][2] The inherent biological relevance of this heterocycle has made it a privileged scaffold in medicinal chemistry. Compounds featuring the pyrimidine core exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with biological targets, most notably protein kinases.[5]

This compound presents itself as a particularly interesting building block. It combines the established biological relevance of the 2-aminopyrimidine core with a versatile aminomethyl side chain. This primary amine serves as a convenient handle for synthetic elaboration, allowing for its incorporation into larger molecules through amide bond formation, reductive amination, or other nucleophilic reactions. This dual functionality makes it an attractive starting material for the generation of compound libraries in the pursuit of novel therapeutics.

This guide aims to provide a detailed technical resource on this compound, covering its fundamental properties, synthetic routes, reactivity profile, and potential applications, with a strong emphasis on its role in drug discovery.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (2-aminopyrimidin-4-yl)methanamine | N/A |

| CAS Number | 929973-95-5 | [6] |

| Molecular Formula | C₅H₈N₄ | [6] |

| Molecular Weight | 124.14 g/mol | [6] |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Predicted: 224.3 ± 15.0 °C at 760 mmHg | [7] |

| Density | Predicted: 1.138 ± 0.06 g/cm³ | [7] |

| pKa | Predicted: 7.46 ± 0.29 | N/A |

| Solubility | Soluble in water (predicted) | [7] |

Spectroscopic Characterization (Predicted)

Due to a lack of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds, such as 4-(aminomethyl)pyridine and other substituted 2-aminopyrimidines.[2][8][9] These predictions serve as a guide for researchers in characterizing this molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the aminomethyl protons, and the protons of the two amino groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyrimidine H-6 | ~8.2 | Doublet | 1H | Coupled to H-5. |

| Pyrimidine H-5 | ~6.8 | Doublet | 1H | Coupled to H-6. |

| -CH₂- | ~3.9 | Singlet | 2H | Methylene protons adjacent to the pyrimidine ring. |

| -CH₂-NH₂ | Broad singlet | 2H | Protons of the primary aminomethyl group. | |

| Ring -NH₂ | Broad singlet | 2H | Protons of the primary amino group on the pyrimidine ring. |

Note: The chemical shifts of the NH₂ protons are highly dependent on the solvent and concentration and may exchange with D₂O.[10]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrimidine C-2 | ~163 | Carbon bearing the amino group. |

| Pyrimidine C-4 | ~160 | Carbon bearing the aminomethyl group. |

| Pyrimidine C-6 | ~158 | |

| Pyrimidine C-5 | ~115 | |

| -CH₂- | ~45 | Methylene carbon. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the amino groups and the aromatic pyrimidine ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (primary amines) | 3400-3250 | Medium-Strong | Two bands are expected for the symmetric and asymmetric stretches of the two NH₂ groups.[4] |

| C-H Stretch (aromatic) | 3100-3000 | Medium | |

| N-H Bend (primary amines) | 1650-1580 | Medium-Strong | Scissoring vibration of the NH₂ groups.[4] |

| C=N and C=C Stretch (aromatic ring) | 1600-1450 | Medium-Strong | Vibrations of the pyrimidine ring. |

| C-N Stretch | 1350-1250 | Medium-Strong | Stretching of the C-N bonds.[4] |

Mass Spectrometry (Predicted)

Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 124 | Molecular ion [M]⁺ |

| 108 | Loss of NH₂ radical |

| 95 | Loss of CH₂NH radical |

| 79 | Fragmentation of the pyrimidine ring |

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach would involve the cyclocondensation of a suitable 1,3-dielectrophile with guanidine. A key intermediate would be a protected form of 4-aminomethyl-1,3-dicarbonyl compound or its synthetic equivalent. A more direct route could start from a pre-formed pyrimidine with a suitable functional group at the 4-position that can be converted to an aminomethyl group.

A practical synthesis could start from 2-amino-4-chloro-pyrimidine, which is commercially available. The chloro substituent can be displaced by a cyanide group, followed by reduction of the nitrile to the desired aminomethyl group.

Diagram: Proposed Synthesis of this compound

Caption: A plausible two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-amino-4-cyanopyrimidine

-

To a solution of 2-amino-4-chloropyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-amino-4-cyanopyrimidine.

Step 2: Synthesis of this compound

-

In a high-pressure vessel, suspend 2-amino-4-cyanopyrimidine (1.0 eq) in methanol saturated with ammonia.

-

Add a catalytic amount of Raney Nickel.

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to 50-70 °C with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling and venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by the two primary amino groups and the electron-deficient nature of the pyrimidine ring.

-

N-Acylation: The aminomethyl group is generally more nucleophilic than the 2-amino group due to the electron-withdrawing nature of the pyrimidine ring. Selective acylation of the side-chain amine can be achieved under controlled conditions.

-

Reductive Amination: The aminomethyl group can participate in reductive amination reactions with aldehydes and ketones to form secondary and tertiary amines.

-

N-Alkylation: Both amino groups can undergo alkylation, although the side-chain amine is expected to be more reactive.

-

Reactions of the 2-Amino Group: The 2-amino group can undergo reactions typical of heterocyclic amines, such as diazotization followed by substitution (Sandmeyer-type reactions), although these may require harsh conditions. It can also be a key partner in cross-coupling reactions.

The bifunctional nature of this molecule makes it a valuable scaffold for building more complex structures. For instance, it can be used to synthesize libraries of compounds for high-throughput screening in drug discovery programs.

Diagram: Reactivity of this compound

Caption: Key reactions of this compound.

Potential Applications in Drug Discovery

The 2-aminopyrimidine scaffold is a prominent feature in a number of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The 2-amino group of the pyrimidine ring often forms a key hydrogen-bonding interaction with the hinge region of the kinase active site, which is essential for potent inhibition.

Given this precedent, this compound is an excellent starting point for the design and synthesis of novel kinase inhibitors. The aminomethyl group can be functionalized to introduce various substituents that can interact with other regions of the kinase active site, potentially leading to improved potency and selectivity. For example, it could be used as a linker to attach fragments that bind to the solvent-exposed region or other pockets within the enzyme.

Beyond kinase inhibition, pyrimidine derivatives have shown promise as antagonists for G-protein coupled receptors (GPCRs) and as antimicrobial agents. The structural versatility of this compound makes it a valuable tool for exploring these and other therapeutic areas.

Safety and Handling

Based on available safety data for structurally similar compounds, this compound should be handled with care. It is predicted to be an irritant to the skin, eyes, and respiratory system.[5]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its combination of a biologically relevant 2-aminopyrimidine core and a synthetically tractable aminomethyl group makes it an attractive starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibition. While there is a need for more comprehensive experimental characterization of this compound, this technical guide provides a solid foundation for its use in research and drug discovery endeavors. The synthetic strategies, predicted spectroscopic data, and discussion of its reactivity and potential applications will be a useful resource for scientists working at the forefront of chemical and pharmaceutical research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum [chemicalbook.com]

- 3. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. fishersci.com [fishersci.com]

- 6. lookchem.com [lookchem.com]

- 7. americanelements.com [americanelements.com]

- 8. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. chem.libretexts.org [chem.libretexts.org]

The Aminopyrimidine Scaffold: A Privileged Motif in Drug Discovery

An In-depth Technical Guide on the Biological Activity of Aminopyrimidine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a foundational aromatic heterocycle, is a cornerstone of life itself, forming the structural basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has positioned the pyrimidine scaffold as a "privileged structure" in medicinal chemistry. Its synthetic tractability and the diverse chemical space accessible through substitution have led to its incorporation into a vast array of therapeutic agents with applications spanning from antimicrobial and antiviral to anticancer and anti-inflammatory domains.[1][2][3] This guide will delve into the rich biological activities of aminopyrimidine derivatives, with a particular focus on the structural isomer 4-(Aminomethyl)pyrimidin-2-amine and its close analogs. While direct research on this compound is limited, a wealth of information on related aminopyrimidines provides a strong foundation for understanding its potential biological roles and offers a roadmap for future investigation.

Synthetic Strategies: Accessing the Aminopyrimidine Core

The synthesis of aminopyrimidine derivatives is well-established, with several robust methods available to researchers. A common and industrially significant approach involves the condensation of a C3 unit with a C2 unit, such as acetamidine. For instance, the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, can be achieved through the reaction of an enamine with acetamidine, followed by hydrogenation.[2] Continuous flow synthesis has also been successfully applied, offering an efficient and scalable route to these important building blocks.[4] The versatility of these synthetic routes allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

A Spectrum of Biological Activity: From Essential Vitamins to Targeted Therapeutics

The aminopyrimidine scaffold is a chameleon in the world of pharmacology, capable of interacting with a diverse array of biological targets. The following sections will explore the multifaceted biological activities of aminopyrimidine derivatives, drawing on key examples from the scientific literature.

A Foundational Role: The Precursor to Vitamin B1 (Thiamine)

One of the most well-documented roles of an aminopyrimidine derivative is that of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, as a crucial intermediate in the biosynthesis of Vitamin B1 (thiamine).[4][5][6][7] Thiamine is an essential cofactor for enzymes involved in carbohydrate metabolism, and its deficiency leads to the neurological and cardiovascular disease beriberi.[5][6] The pyrimidine moiety of thiamine is synthesized from 5-(Aminomethyl)-2-methylpyrimidin-4-amine, which is then coupled with a thiazole precursor to form the active vitamin.[5][6] This vital role underscores the fundamental importance of the aminopyrimidine core in cellular metabolism.

Diagram: Thiamine Biosynthesis Pathway

Caption: Simplified pathway of Thiamine (Vitamin B1) synthesis.

Targeting the Kinome: Aminopyrimidines as Kinase Inhibitors

The structural similarity of the aminopyrimidine scaffold to the purine ring of ATP has made it a highly effective pharmacophore for the design of kinase inhibitors.[8] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

A notable example is the development of novel pyrimidin-2-amine derivatives as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[9] Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target. Researchers have successfully employed a scaffold hopping strategy to develop aminopyrimidine-based PLK4 inhibitors with IC50 values in the low nanomolar range.[9] These compounds have demonstrated excellent antiproliferative activity against breast cancer cell lines.[9]

Furthermore, the aminopyrimidine core is a key feature in inhibitors of other kinases, such as Epidermal Growth Factor Receptor (EGFR), which is frequently overexpressed in solid tumors.[3] The versatility of the aminopyrimidine scaffold allows for the development of both broad-spectrum and highly selective kinase inhibitors.

Table: Representative Aminopyrimidine-Based Kinase Inhibitors

| Compound Class | Target Kinase | Reported Activity (IC50) | Reference |

| Pyrimidin-2-amine derivatives | PLK4 | 0.0067 µM | [9] |

| Imidazole–pyrimidine–sulfonamide hybrids | EGFR | Growth inhibitions up to 95% | [3] |

| 4-Amino-thieno[2,3-d]pyrimidines | Tie-2 | 0.07 µM | [10] |

| 4-Aminopyrazolopyrimidine derivatives | Src | 0.9 nM | [11] |

Modulating the Immune Response: Antihistamine and Anti-inflammatory Properties

The aminopyrimidine scaffold has also been explored for its potential to modulate the immune system. A series of 2-aminopyrimidines have been synthesized and identified as ligands for the histamine H4 receptor (H4R).[12] The H4 receptor is primarily expressed on immune cells and is involved in inflammatory and allergic responses. Optimization of an initial high-throughput screening hit led to the discovery of potent H4R antagonists with anti-inflammatory and antinociceptive activity in animal models, suggesting the therapeutic potential of these compounds in pain and inflammation.[12]

In addition to antihistamine activity, various pyrimidine derivatives have demonstrated broader anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and the suppression of nitric oxide (NO) production.[1]

Combating Infectious Diseases: Antimalarial and Antiviral Potential

The aminopyrimidine core has been incorporated into novel antimalarial agents. 2-Aminopyrimidine-based 4-aminoquinolines have shown potent in vitro activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[13] These compounds are thought to exert their effect by interfering with heme detoxification and binding to parasitic DNA.[13]

Furthermore, derivatives of 5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole have exhibited good antiviral activity against the tobacco mosaic virus.[7]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. SAR studies have revealed several key insights:

-

Substitution at the 2- and 4-positions: These positions are frequently modified to modulate potency and selectivity. The 2-amino group is a common feature and often participates in key hydrogen bonding interactions with the target protein.[9][14]

-

The role of the aminomethyl linker: In compounds like 4-(aminomethyl)pyrimidine, the aminomethyl group provides a flexible linker that can be used to attach larger chemical moieties, enabling the exploration of different binding pockets within a target protein.[8]

-

Fused ring systems: The fusion of other heterocyclic rings, such as pyrazole or thiophene, to the pyrimidine core can significantly enhance biological activity and introduce novel pharmacological properties.[10][11][15]

Diagram: General SAR of Aminopyrimidine Derivatives

Caption: Key structural features influencing the biological activity of aminopyrimidines.

Experimental Protocols: A Guide to Assessing Biological Activity

To evaluate the biological activity of novel aminopyrimidine derivatives, a variety of in vitro and in vivo assays can be employed. The following is a generalized protocol for an in vitro kinase inhibition assay, a common method for assessing the potency of potential kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (e.g., PLK4)

-

Reagents and Materials:

-

Recombinant human PLK4 enzyme

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (aminopyrimidine derivative) dissolved in DMSO

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well or 384-well plate, add the kinase assay buffer.

-

Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the recombinant PLK4 enzyme to all wells except for the no-enzyme control.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

-

Conclusion and Future Perspectives

The aminopyrimidine scaffold is a remarkably versatile and enduringly relevant motif in drug discovery. Its presence in essential biomolecules and its ability to interact with a wide range of therapeutic targets have solidified its status as a privileged structure. While direct biological data on this compound remains to be elucidated, the extensive research on its analogs provides a compelling rationale for its investigation. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives against various targets, particularly kinases and G-protein coupled receptors. The continued exploration of the chemical space around the aminopyrimidine core promises to yield novel therapeutic agents with improved potency, selectivity, and safety profiles.

References

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]

- 6. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 7. 5-(Aminomethyl)-2-methylpyrimidin-4-amine|95-02-3 [benchchem.com]

- 8. 4-(Aminomethyl)pyrimidine | High-Purity Reagent [benchchem.com]

- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Pyrimidine Core in Modern Medicinal Chemistry

An In-depth Technical Guide to 4-(Aminomethyl)pyrimidin-2-amine Derivatives and Analogs for Drug Discovery Professionals

The pyrimidine ring system, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry and chemical biology. As a critical component of nucleobases like cytosine, thymine, and uracil, it is intrinsically recognized by biological systems.[1][2] This inherent biocompatibility, combined with its versatile chemical reactivity and ability to form multiple hydrogen bonds, makes the pyrimidine nucleus a privileged scaffold in drug design.[3][4] Derivatives of pyrimidine have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5]

This guide focuses specifically on the This compound scaffold and its analogs. This substitution pattern provides a unique three-dimensional vector for molecular exploration, with distinct points for modification: the 2-amino group, the 4-aminomethyl side chain, and the pyrimidine ring itself. These features allow for the fine-tuning of physicochemical properties and target engagement, making this class of compounds particularly valuable for developing highly potent and selective therapeutic agents, especially in the realm of kinase inhibition.

Part 1: Strategic Synthesis of the this compound Core

The synthetic accessibility of a chemical scaffold is paramount for its successful development in a drug discovery program. The this compound core can be constructed through several reliable synthetic routes, often involving the condensation of amidines with carbonyl compounds.[6] The choice of strategy depends on the desired substitution pattern and the scale of the synthesis.

A common and effective approach involves the construction of the pyrimidine ring followed by the introduction or modification of the aminomethyl side chain. For instance, a key intermediate such as a 4-chloro or 4-methylpyrimidine can be synthesized first, which is then elaborated to the final aminomethyl derivative.

Causality in Synthetic Protocol Design

The following protocol outlines a representative synthesis. The choices of reagents and conditions are deliberate:

-

Palladium Catalysis (Buchwald-Hartwig) : This is a powerful and versatile method for forming C-N bonds, essential for coupling amines to the pyrimidine core. The choice of phosphine ligand (e.g., X-Phos) is critical for reaction efficiency, as it stabilizes the palladium catalyst and facilitates the reductive elimination step.[7]

-

Protecting Groups : The use of protecting groups, such as the Boc (tert-butyloxycarbonyl) group on an amine, is crucial to prevent unwanted side reactions. The Boc group is stable under many reaction conditions but can be easily removed with acid (e.g., HCl), ensuring the desired amine is revealed only at the appropriate step.

-

Nucleophilic Substitution : The displacement of a leaving group (like a chlorine atom) on the pyrimidine ring with an amine is a fundamental step. The reaction is often facilitated by a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to neutralize the HCl generated during the reaction, driving it to completion.[6][7]

General Synthetic Workflow Diagram

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 4-(Aminomethyl)pyrimidin-2-amine

An In-depth Technical Guide to the Discovery, Synthesis, and Significance of Aminomethyl-Substituted 2-Aminopyrimidines

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While a detailed historical record for the specific molecule, 4-(aminomethyl)pyrimidin-2-amine, is not extensively documented in seminal literature, the broader class of aminomethyl-substituted 2-aminopyrimidines holds significant scientific importance. This guide will provide an in-depth exploration of this chemical family, with a particular focus on its most prominent and historically significant member: 5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine.

This compound is a critical intermediate in the industrial synthesis of Vitamin B1 (Thiamine), a discovery that was pivotal in nutritional science and medicine.[1][2] The principles of its synthesis and its biological role serve as a foundational case study for understanding the broader utility of this class of molecules. Furthermore, the guide will delve into the modern therapeutic applications of other 2-aminopyrimidine derivatives, which have emerged as potent inhibitors of various protein kinases and other biological targets.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals, providing both historical context and practical, field-proven insights into the chemistry and biology of these important heterocyclic compounds.

Part 1: Historical Context and Discovery

The story of aminomethyl-substituted 2-aminopyrimidines is inextricably linked to the elucidation of the structure of Vitamin B1 and the subsequent race to develop a commercially viable synthetic route.

The Quest for Vitamin B1

At the turn of the 20th century, the nutritional deficiency disease beriberi was a major public health crisis, particularly in Asia. The isolation of the anti-beriberi factor, named thiamine, and the determination of its structure—a thiazole ring linked to a pyrimidine moiety—was a landmark achievement in biochemistry.[1] This discovery spurred a global effort in the 1930s to synthesize this essential vitamin, with companies like Hoffmann-La Roche and Merck leading the charge.[1][2]

Grewe Diamine: The Key Intermediate

A critical breakthrough in the industrial synthesis of thiamine was the development of an efficient method to produce the pyrimidine half of the molecule, 5-(aminomethyl)-2-methylpyrimidin-4-amine. This compound is now widely known as "Grewe diamine," named after its discoverer.[1][2][6] The development of a scalable synthesis for Grewe diamine was a pivotal step that made the widespread and affordable production of Vitamin B1 possible, leading to the fortification of foods and the virtual eradication of beriberi.[1]

The core challenge was to construct the pyrimidine ring with the correct substitutions: an amino group at position 4, a methyl group at position 2, and a reactive handle at position 5 that could be converted to an aminomethyl group for subsequent coupling with the thiazole moiety.[1] Various synthetic strategies have been developed over the decades, reflecting an evolution in chemical manufacturing processes.[1][2][7]

Part 2: Synthesis and Chemical Properties

The synthesis of aminomethyl-substituted 2-aminopyrimidines, particularly Grewe diamine, has been a subject of intense study, with a focus on scalability, cost-effectiveness, and process safety.

Established Synthetic Routes to Grewe Diamine

Two main approaches have proven to be scalable for the industrial production of Grewe diamine.[7] Both routes converge on a common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, which is then reduced to the final product.

Route 1: The Vilsmeier Reagent Approach

This method starts with the relatively inexpensive 2-cyanoacetamide. The key steps are:

-

Reaction of 2-cyanoacetamide with a Vilsmeier reagent to form an enamine.

-

Condensation of the enamine with acetamidine to construct the pyrimidine ring, yielding 4-amino-2-methylpyrimidine-5-carbonitrile.

-

Subsequent hydrogenation of the nitrile group to afford 5-(aminomethyl)-2-methylpyrimidin-4-amine.

This process has an overall yield of approximately 65%.[7]

Route 2: The Malononitrile Approach

An alternative and slightly higher-yielding approach begins with malononitrile:

-

Treatment of malononitrile with an ionic salt prepared in situ from dimethylformamide (DMF) and dimethyl sulfate.

-

The resulting intermediate is reacted directly with acetamidine hydrochloride to yield the same common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile.

-

Hydrogenation of the nitrile provides the target Grewe diamine.

This route boasts an overall yield of around 70% and is well-suited for industrial application.[7]

Modern Advancements: Continuous Flow Synthesis

More recently, a fully continuous flow synthesis of Grewe diamine has been developed, offering advantages in terms of safety, efficiency, and scalability.[8] This process involves three chemical transformations performed in six sequential continuous flow devices, starting from 2-cyanoacetamide. The key stages are:

-

Continuous flow synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile.

-

Continuous hydrogenation of the nitrile.

-

Continuous hydrolysis/work-up steps.

This integrated process achieves an impressive 84% total yield with a significantly reduced residence time.[8]

Experimental Protocol: Scalable Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile (Common Intermediate)

The following protocol is a generalized representation based on the malononitrile approach.[7]

Materials:

-

Malononitrile

-

Dimethylformamide (DMF)

-

Dimethyl sulfate

-

Acetamidine hydrochloride

-

Appropriate solvent (e.g., methanol)

Procedure:

-

In a suitable reaction vessel, prepare the ionic salt in situ by reacting DMF with dimethyl sulfate under controlled temperature conditions.

-

Add malononitrile to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Allow the reaction to proceed until the formation of the intermediate enamine is complete (monitoring by TLC or LC-MS is recommended).

-

In a separate vessel, prepare a solution of acetamidine hydrochloride in the chosen solvent.

-

Add the acetamidine solution to the enamine mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the cyclization is complete.

-

Cool the reaction mixture and isolate the crude 4-amino-2-methylpyrimidine-5-carbonitrile by filtration.

-

Purify the product by recrystallization from a suitable solvent.

Visualization of Synthetic Pathways

Caption: Convergent synthetic routes to Grewe diamine.

Part 3: Biological Significance and Therapeutic Applications

The biological importance of the aminomethyl-substituted 2-aminopyrimidine scaffold extends far beyond its role as a vitamin precursor. Its ability to engage with biological targets, particularly as an ATP-competitive inhibitor, has made it a valuable core for modern drug discovery.

Role in Thiamine Metabolism

In many organisms, Grewe diamine is not just a synthetic precursor but also a substrate in the thiamine salvage pathway.[6] The enzyme thiaminase II can hydrolyze the aminomethyl group to form 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor for thiamine biosynthesis. This highlights the molecule's fundamental role in the metabolism of this essential cofactor.[6]

2-Aminopyrimidines as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine core can effectively mimic the purine ring of ATP, allowing compounds built on this scaffold to bind to the ATP-binding site of kinases and inhibit their activity.[9] The 2-amino group often forms a critical hydrogen bond with the "hinge" region of the kinase domain, a common feature of many kinase inhibitors.

A notable example is the discovery of AMG 900, a potent and selective inhibitor of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer.[3][10] The structure of AMG 900 features a 2-aminopyrimidine core. Similarly, derivatives of 2-aminopyrimidine have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), another important target in oncology.[4]

Visualization of a Representative Kinase Inhibition Pathway

Caption: Mechanism of action for 2-aminopyrimidine kinase inhibitors.

Other Therapeutic Areas

The versatility of the 2-aminopyrimidine scaffold has led to its exploration in a wide range of therapeutic areas:

-

Antiproliferative Agents: Beyond kinase inhibition, some derivatives have been shown to inhibit tubulin polymerization, acting as anti-mitotic agents.[11]

-

Histamine H4 Receptor Ligands: Certain 2-aminopyrimidines have been identified as potent ligands for the histamine H4 receptor, with potential applications in treating inflammatory conditions and pain.[12]

-

Werner (WRN) Helicase Inhibitors: Novel 2-amino-4-(trifluoromethyl)pyrimidine derivatives are being investigated as potential anticancer agents that target WRN helicase, particularly in microsatellite instability-high (MSI-H) tumors.[13][14]

Part 4: Quantitative Data and Future Directions

The development of new aminopyrimidine derivatives is often guided by structure-activity relationship (SAR) studies, where systematic modifications are made to the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Summary

| Position of Substitution | General Role | Example Modification | Impact |

| C2-Amino | Hinge-binding in kinases | Unsubstituted or mono-substituted | Essential for kinase activity; substitution can modulate selectivity. |

| C4 | Occupies hydrophobic pockets | Aryl groups, piperazine moieties | Significantly impacts potency and selectivity. Can be tuned to target specific kinases or receptors.[12] |

| C5 | Vector for further modification | Aminomethyl, carbonitrile, halogens | Provides a point for extension into solvent-exposed regions or for introducing additional interactions. |

| C6 | Modulates properties | Alkyl, aryl groups | Can influence solubility, metabolic stability, and potency.[12] |

Future Outlook

The aminomethyl-substituted 2-aminopyrimidine scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:

-

Developing highly selective inhibitors for specific kinase isoforms to minimize off-target effects and improve safety profiles.

-

Exploring novel biological targets beyond kinases, as suggested by the work on helicases and histamine receptors.

-

Applying modern synthetic methods , such as continuous flow chemistry and DNA-encoded library technology, to rapidly generate and screen diverse libraries of these compounds.

-

Investigating their potential in combination therapies , particularly in oncology, where targeting multiple pathways is often necessary.

Conclusion

From its historical roots as a key building block for an essential vitamin to its modern role as a versatile scaffold for targeted therapeutics, the aminomethyl-substituted 2-aminopyrimidine family has a rich and impactful history. The journey of Grewe diamine from a synthetic challenge to a cornerstone of public health illustrates the profound impact of process chemistry. Today, the principles learned from its synthesis and the biological insights gained from its derivatives continue to drive innovation in drug discovery, promising new treatments for a range of human diseases. The ongoing exploration of this chemical space ensures that the legacy of the 2-aminopyrimidine core will continue to grow for years to come.

References

- 1. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]

- 2. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 3. Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(Aminomethyl)-2-methylpyrimidin-4-amine|95-02-3 [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-(Aminomethyl)pyrimidine | High-Purity Reagent [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Mechanism of Action of 4-(Aminomethyl)pyrimidin-2-amine

A Note to the Researcher: The specific mechanism of action for 4-(aminomethyl)pyrimidin-2-amine is not extensively documented in publicly available scientific literature. This guide, therefore, serves as a comprehensive framework for the scientific professional, synthesizing data from structurally related pyrimidine derivatives to propose potential mechanisms of action and to provide a robust experimental workflow for their elucidation. As a Senior Application Scientist, the approach outlined herein is designed to be a self-validating system for investigating novel compounds of this class.

Introduction: The Pyrimidine Scaffold as a Privileged Pharmacophore

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil), and as such, it is a well-established and highly versatile scaffold in medicinal chemistry.[1][2] Its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, has led to the development of numerous drugs with a wide array of therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[1][3][4] The inherent biological relevance of the pyrimidine core makes this compound a compound of significant interest for further investigation.

Synthesizing a Mechanistic Hypothesis from Related Compounds

While the direct molecular targets of this compound are yet to be fully characterized, the biological activities of analogous compounds provide a strong foundation for forming an educated hypothesis regarding its potential mechanism of action.

Kinase Inhibition: A Prominent Target Class for Pyrimidine Derivatives

The pyrimidine scaffold is a common feature in many kinase inhibitors, often acting as an ATP-competitive inhibitor by mimicking the purine ring of ATP.[5] This allows for potent and often selective inhibition of various kinases involved in cell signaling pathways critical to cancer and inflammatory diseases.

For instance, a series of novel pyrimidin-2-amine derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[6] Overexpression of PLK4 is associated with various cancers, making it a promising anticancer target.[6] In these inhibitors, the aminopyrimidine core forms key interactions with the hinge region of the kinase.[6]

Another example is the development of pyrimidine-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are transmembrane receptor tyrosine kinases implicated in several cancers.[7] The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold has been successfully utilized in designing potent FGFR inhibitors.[7]

Given these precedents, it is highly plausible that this compound could function as an inhibitor of one or more protein kinases.

Modulation of Inflammatory Pathways

Numerous pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[2] Some pyrimidine-based drugs, such as proquazone and epirizole, are already in clinical use as anti-inflammatory agents.[2] The anti-inflammatory effects of pyrimidines can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of nitric oxide (NO) production.[2][3]

A notable example is 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), which has been shown to modulate Toll-like receptor (TLR) signaling in human monocytes.[8] In TLR-engaged monocytes, AMBMP suppresses cytokine production, an effect associated with the inactivation of GSK3β and the accumulation of β-catenin.[8] This highlights the potential for pyrimidine derivatives to interact with key signaling nodes in the innate immune system.

Antimicrobial and Antiviral Activities

The pyrimidine scaffold is also a key component of many antimicrobial and antiviral agents.[3] For example, Trimethoprim, an antibacterial drug, selectively inhibits bacterial dihydrofolate reductase (DHFR).[3] Furthermore, derivatives of 5-(aminomethyl)-2-methylpyrimidin-4-amine have been synthesized into compounds with antiviral activity against tobacco mosaic virus.[9]

The mechanism of antimicrobial action for pyrimidine derivatives can involve targeting essential bacterial enzymes, such as DNA gyrase.[4]

Proposed Experimental Workflow for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action of this compound, the following experimental workflow is proposed. This workflow is designed to progress from broad, unbiased screening to specific target validation and pathway analysis.

Caption: Experimental workflow for mechanism of action elucidation.

Detailed Protocol: Kinase Inhibition Profiling

Given the prevalence of kinase inhibition among pyrimidine derivatives, a primary step in characterizing this compound is to screen it against a broad panel of kinases.

Objective: To identify potential kinase targets of this compound and determine its selectivity profile.

Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

-

-

Kinase Panel Screening (Example: Caliper-based Mobility Shift Assay):

-

Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a large panel of recombinant human kinases (e.g., >400 kinases).

-

Perform an initial screen at a high concentration (e.g., 10 µM) to identify primary hits (e.g., >50% inhibition).

-

-

IC50 Determination for Primary Hits:

-

For each identified hit, perform a dose-response assay.

-

Reaction Mixture:

-

Kinase buffer (specific to each kinase).

-

Recombinant kinase enzyme.

-

Fluorescently labeled peptide substrate.

-

ATP (at or near the Km for each kinase).

-

Varying concentrations of this compound.

-

-

Procedure:

-

Add all reaction components except ATP to a 384-well plate.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate for the specified time and temperature for each kinase (e.g., 60 minutes at 30°C).

-

Stop the reaction by adding a stop solution.

-

Analyze the separation of substrate and product using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to a DMSO control.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Hypothetical Signaling Pathway: Inhibition of a Pro-inflammatory Kinase

Based on the potential for this compound to act as a kinase inhibitor with anti-inflammatory properties, a hypothetical mechanism could involve the inhibition of a key kinase in a pro-inflammatory signaling pathway, such as a MAP kinase or a kinase involved in NF-κB activation.

Caption: Hypothetical inhibition of the TAK1 kinase in the NF-κB pathway.

Quantitative Data Summary of Related Pyrimidine Derivatives

The following table summarizes the reported biological activities of various pyrimidine derivatives, providing context for the potential potency and therapeutic applications of this compound.

| Compound/Derivative Class | Target/Activity | Reported Potency (IC50/Ki) | Reference |

| Pyrimidin-2-amine derivatives | PLK4 Inhibitors | 0.0067 µM - 0.0312 µM | [6] |

| Aminopyrimidine derivatives | BACE1 Inhibitors | 1.4 µM | [10] |

| 2-Aminopyrimidine-based 4-aminoquinolines | Anti-plasmodial (CQ-resistant strain) | 3.6 nM | [11] |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold | Src Kinase Inhibitors | 0.9 nM | [7] |

| 2, 4, 6-trisubstituted pyrimidines | Antibacterial | Not specified | [3] |

| 5-substituted 2-amino-4,6-dihydroxypyrimidine | Nitric Oxide Production Inhibition | 2 µM | [2] |

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, the rich history of the pyrimidine scaffold in medicinal chemistry provides a strong basis for directed investigation. The most probable mechanisms involve the inhibition of protein kinases or the modulation of inflammatory signaling pathways. The experimental workflow detailed in this guide offers a comprehensive and systematic approach to uncover the molecular targets and cellular effects of this promising compound, thereby paving the way for its potential development as a therapeutic agent.

References

- 1. 4-(Difluoromethyl)pyrimidin-2-amine | Benchchem [benchchem.com]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. wjarr.com [wjarr.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Aminomethyl)pyrimidine | High-Purity Reagent [benchchem.com]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-(Aminomethyl)-2-methylpyrimidin-4-amine|95-02-3 [benchchem.com]

- 10. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Aminomethyl)pyrimidin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(Aminomethyl)pyrimidin-2-amine Scaffolds

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2][3][4] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The introduction of an aminomethyl group at the 4-position of the pyrimidine ring creates a versatile building block, this compound, which allows for further structural modifications to modulate biological activity and pharmacokinetic properties. This guide provides a detailed protocol for the synthesis of this compound derivatives, focusing on a robust and widely applicable synthetic strategy.

Reaction Scheme and Mechanism

The synthesis of this compound derivatives can be approached through various synthetic routes. A common and effective strategy involves the reduction of a 2-aminopyrimidine-4-carbonitrile precursor. This multi-step synthesis is outlined below:

Scheme 1: Overall Synthetic Route

Caption: General synthetic scheme for this compound derivatives.

The initial step involves a nucleophilic aromatic substitution reaction where the chloro group at the 4-position of 2-amino-4-chloropyrimidine is displaced by a cyanide ion to form 2-aminopyrimidine-4-carbonitrile. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

The subsequent and key transformation is the reduction of the nitrile group to a primary amine. This can be achieved through catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), or by chemical reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH4). Catalytic hydrogenation is often preferred due to its milder reaction conditions and higher chemoselectivity.

To enable selective functionalization of the newly formed aminomethyl group, it is often necessary to protect the exocyclic 2-amino group. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[5][6][7][8]

With the 2-amino group protected, the aminomethyl moiety can be selectively derivatized through various reactions such as alkylation, acylation, or reductive amination to introduce desired substituents.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Aminopyrimidine-4-carbonitrile

This protocol describes the conversion of 2-amino-4-chloropyrimidine to 2-aminopyrimidine-4-carbonitrile.

Materials:

-

2-Amino-4-chloropyrimidine

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-amino-4-chloropyrimidine (1.0 eq) in anhydrous DMSO.

-

Addition of Reagent: To the stirred solution, add sodium cyanide (1.2 eq) portion-wise at room temperature. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-aminopyrimidine-4-carbonitrile.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol details the reduction of the nitrile to the primary amine.

Materials:

-

2-Aminopyrimidine-4-carbonitrile

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H2)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Celite® or other filtration aid

Procedure:

-

Reaction Setup: To a hydrogenation flask, add 2-aminopyrimidine-4-carbonitrile (1.0 eq) and methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the flask. Caution: Pd/C can be pyrophoric. Handle with care, preferably under an inert atmosphere.

-

Hydrogenation:

-

Secure the flask to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Pressurize the system with hydrogen gas (typically 50 psi or balloon pressure) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol or ethanol.

-

Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Protocol 3: Boc-Protection of the 2-Amino Group

This protocol describes the selective protection of the exocyclic amino group.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc2O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous MgSO4 or Na2SO4

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.

-

Base Addition: Add triethylamine (1.5 eq) or DIPEA to the solution and stir at room temperature.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected derivative.

Data Presentation

Table 1: Summary of Expected Results for a Representative Synthesis

| Step | Product | Starting Material | Reagents | Solvent | Typical Yield (%) |

| 1 | 2-Aminopyrimidine-4-carbonitrile | 2-Amino-4-chloropyrimidine | NaCN | DMSO | 70-85 |

| 2 | This compound | 2-Aminopyrimidine-4-carbonitrile | H2, 10% Pd/C | MeOH | 85-95 |

| 3 | tert-butyl (4-(aminomethyl)pyrimidin-2-yl)carbamate | This compound | Boc2O, TEA | DCM | 80-90 |

Visualization of the Synthetic Workflow

Caption: Detailed experimental workflow for the synthesis of Boc-protected this compound.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and characterization of intermediates and the final product.

-

Reaction Monitoring: Thin-layer chromatography (TLC) is a crucial tool for monitoring the progress of each reaction step. The disappearance of the starting material spot and the appearance of the product spot provide a qualitative measure of reaction completion.

-

Intermediate Characterization: It is highly recommended to characterize the products of each step using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their identity and purity before proceeding to the next step. This ensures that any potential issues are identified and addressed early in the synthetic sequence.

-

Final Product Analysis: The final this compound derivative should be thoroughly characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and potentially Infrared (IR) spectroscopy to confirm its structure and purity. Purity should also be assessed by High-Performance Liquid Chromatography (HPLC).

References

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

Application Note: Utilizing 4-(Aminomethyl)pyrimidin-2-amine as a Novel Scaffold for Kinase Inhibitor Screening

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The discovery of novel, potent, and selective kinase inhibitors remains a primary objective in therapeutic development. The pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[3] This document provides detailed application notes and protocols for using 4-(Aminomethyl)pyrimidin-2-amine , a versatile and fragment-like chemical entity, as a foundational scaffold in kinase inhibitor screening campaigns. We outline a strategic, multi-tiered approach—from initial high-throughput biochemical screening to cellular target engagement—designed to identify and validate novel kinase inhibitors derived from this scaffold.

Introduction: The Rationale for a Pyrimidine-Based Screening Approach

The human kinome, comprising over 500 protein kinases, represents one of the most significant families of drug targets.[4] While numerous kinase inhibitors have reached the clinic, the demand for new chemical matter with improved selectivity and novel mechanisms of action is perpetual.[5] The aminopyrimidine scaffold is a recurring motif in many FDA-approved kinase inhibitors.[3][6] Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors and donors, mimicking the adenine portion of ATP and anchoring the molecule within the enzyme's active site.[3]

This compound serves as an ideal starting point for a discovery campaign. Its small size and reactive amine groups provide a versatile platform for library synthesis through chemical elaboration, allowing for the systematic exploration of the chemical space around the kinase active site. This guide details a comprehensive screening cascade to effectively leverage this scaffold, moving promising initial hits through a rigorous validation process.

Compound Profile: this compound

| Property | Value | Source |

| Chemical Structure |  | |

| CAS Number | 45588-79-2 | [7] |

| Molecular Formula | C₅H₈N₄ | Inferred |

| Molecular Weight | 124.15 g/mol | Inferred |

| IUPAC Name | (2-aminopyrimidin-4-yl)methanamine | Inferred |

| Synonyms | 4-Pyrimidinemethanamine, 2-amino- | Inferred |

The Kinase Inhibitor Screening Cascade: A Strategic Overview

A successful screening campaign is a phased process designed to efficiently identify potent and selective compounds while eliminating false positives. The workflow progresses from high-throughput methods to more complex, physiologically relevant assays.

Caption: The Kinase Inhibitor Screening Cascade.

This cascade approach ensures that resources are focused on compounds with the highest potential for therapeutic development. It begins with broad biochemical screening to identify any molecule with activity, followed by potency and selectivity determination, and finally, validation in a more complex cellular environment.[8]

Part I: Primary Biochemical Screening Protocol (ADP-Glo™ Assay)

Scientific Rationale: The primary screen aims to rapidly identify "hits" from a library of this compound derivatives. For this, a luminescence-based assay like ADP-Glo™ is ideal. It is a universal assay that measures the amount of ADP produced by the kinase reaction, which is a direct measure of enzyme activity.[1] This format is highly sensitive, amenable to high-throughput screening (HTS) in 384-well plates, and avoids the cost and safety concerns of radioactive methods.[4][9]

Protocol: Single-Point HTS against a Target Kinase

Materials:

-

Target Kinase and its specific peptide substrate

-

ATP (Adenosine 5'-triphosphate)

-

Test Compounds (derivatives of the scaffold, dissolved in 100% DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]

-

ADP-Glo™ Kinase Assay Kit (Promega or similar)

-

Positive Control Inhibitor (e.g., Staurosporine)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capability

Workflow Diagram:

Caption: Workflow for the ADP-Glo™ Biochemical Assay.

Step-by-Step Methodology:

-

Compound Plating: In a 384-well plate, add 1 µL of test compounds to the designated wells for a final screening concentration of 10 µM. Add 1 µL of DMSO to "vehicle control" wells and 1 µL of a known inhibitor to "positive control" wells.

-

Kinase Addition: Prepare a solution of the target kinase in assay buffer. Add 5 µL to each well.

-

Inhibitor Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature. This allows the compounds to bind to the kinase before the reaction starts.[1]

-

Reaction Initiation: Prepare a 2X ATP/Substrate mixture in assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the kinase to ensure sensitive detection of competitive inhibitors.[10] Add 5 µL of this mixture to all wells to start the reaction.

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).[11]

-

ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[1]

-

ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes at room temperature.[1]

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to kinase activity.

Data Analysis: Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_VehicleControl - Signal_PositiveControl))

Compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the vehicle control mean) are considered "hits" and are advanced to secondary screening.

Part II: Secondary Assay - IC₅₀ Potency Determination

Scientific Rationale: Once hits are identified, their potency must be quantified. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%. This value is a critical metric for ranking compounds and establishing structure-activity relationships (SAR).[5]

Protocol: 10-Point Dose-Response Curve

-

Compound Preparation: For each hit compound, prepare a 10-point, 3-fold serial dilution series in 100% DMSO.

-

Assay Execution: Perform the ADP-Glo™ assay as described in Part I, but instead of a single concentration, add each concentration from the dilution series to the plate in triplicate.

-

Data Analysis:

-

For each concentration, calculate the percent inhibition.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism, Origin).

-

The IC₅₀ value is derived directly from this curve fit.[1]

-

Data Presentation:

Summarize the results in a table for clear comparison.

| Compound ID | Scaffold Modification | Target Kinase | IC₅₀ (nM) |

| Scaffold-001 | This compound | Kinase X | >10,000 |

| Derivative-A | R₁ = Phenyl | Kinase X | 850 |

| Derivative-B | R₂ = Benzyl | Kinase X | 2,300 |

| Derivative-C | R₁ = 4-Fluorophenyl | Kinase X | 125 |

| Staurosporine | (Positive Control) | Kinase X | 15 |

Part III: Selectivity Profiling

Scientific Rationale: An ideal drug candidate is highly selective for its intended target to minimize off-target effects and potential toxicity.[5] Kinase selectivity profiling involves testing potent compounds against a broad panel of kinases representing the human kinome. This step is crucial for understanding a compound's specificity and identifying potential liabilities early in the discovery process.[8][12]

Methodology: Potent hits (e.g., IC₅₀ < 1 µM) should be submitted to a commercial kinase profiling service or screened against an in-house panel. A common approach is to screen at a single high concentration (e.g., 1 µM) against hundreds of kinases.[5] The percent inhibition for each kinase is reported, providing a comprehensive selectivity profile.

Part IV: Cellular Target Engagement Assay (NanoBRET™)